

Application Notes and Protocols for Ethyltrimethylammonium Hydroxide (ETMAH) in Semiconductor Lithography

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrimethylammonium hydroxide (ETMAH) is a quaternary ammonium hydroxide that is gaining attention as a viable alternative to the industry-standard developer, tetramethylammonium hydroxide (TMAH), in semiconductor lithography.[1][2] Research indicates that ETMAH offers comparable lithographic performance to TMAH and, in some applications, may provide advantages, particularly in the mitigation of resist-based stochastic defects in Extreme Ultraviolet (EUV) lithography.[1][3] These application notes provide a comprehensive overview of the use of ETMAH as a developer for various photolithography processes, including detailed protocols and comparative data.

Key Advantages of ETMAH

- Reduced Stochastic Defects: In EUV lithography, ETMAH has been shown to mitigate resistbased stochastic defects, leading to improved pattern fidelity.[1][4]
- Compatibility: ETMAH is compatible with a wide range of lithographic technologies, including EUV, Argon Fluoride immersion (ArFi), Krypton Fluoride (KrF), and i-line lithography.[2]
- Comparable Performance: For chemically amplified resists (CARs) used in EUV, ArFi, and KrF lithography, ETMAH maintains lithographic performance, including ultimate resolution





and line width roughness (LWR), with constant sensitivity.[1][2]

Data Presentation

Table 1: Comparative Performance of ETMAH and TMAH Developers



Parameter	ЕТМАН	TMAH (Standard)	Lithography Type	Photoresist Type	Observatio ns
Developer Concentratio n	0.20N (Optimal for EUV)	0.26N	EUV	Chemically Amplified Resist (CAR)	Lower ETMAH concentration improves stochastic defect margin while maintaining lithographic performance. [5]
Sensitivity (CARs)	Constant	Constant	EUV, ArFi, KrF	Chemically Amplified Resist (CAR)	Sensitivity remains consistent when substituting TMAH with ETMAH for CARs.[2][4]
Sensitivity (Novolac)	Decreased by ~25-30%	Standard	i-line	Novolac- based	The different dissolution mechanism of novolac resists in ETMAH leads to a decrease in sensitivity. [2][4]
Resolution	Maintained	Maintained	EUV, ArFi, KrF, i-line	CARs, Novolac	Ultimate resolution is maintained across various



					lithography platforms.[2]
Line Width Roughness (LWR)	Maintained	Maintained	EUV, ArFi, KrF, i-line	CARs, Novolac	LWR is comparable to that achieved with TMAH.[2] Can be further reduced with surfactant additives.[3]
Stochastic Defect Margin	Improved	Standard	EUV	Chemically Amplified Resist (CAR)	ETMAH shows an increased stochastic defect margin, particularly at the 0.20N concentration .[3]

Experimental Protocols General Protocol for Photolithography using ETMAH Developer

This protocol outlines the key steps for a standard photolithography process using a positive-tone chemically amplified photoresist and ETMAH as the developer.

1. Substrate Preparation:

 Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.



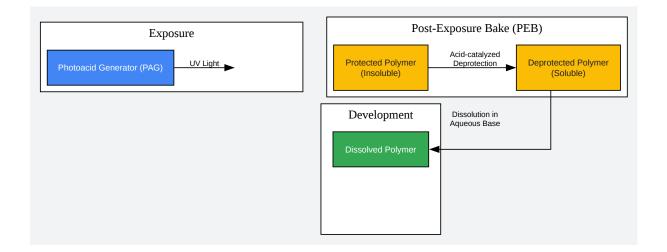
- Dehydrate the wafer by baking at 200°C for at least 30 minutes.
- Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to enhance photoresist adhesion.
- 2. Photoresist Coating:
- Dispense the chemically amplified photoresist onto the center of the wafer.
- Spin coat the photoresist to achieve the desired thickness. The spin speed and time will depend on the specific resist and target thickness.
- 3. Soft Bake (Post-Apply Bake):
- Bake the coated wafer on a hotplate to remove excess solvent from the photoresist. A typical soft bake is performed at 90-110°C for 60-90 seconds.
- 4. Exposure:
- Expose the photoresist-coated wafer using the appropriate lithography tool (e.g., EUV, ArF, KrF, or i-line stepper/scanner). The exposure dose will need to be optimized for the specific resist and feature size.
- 5. Post-Exposure Bake (PEB):
- Bake the wafer on a hotplate immediately after exposure. The PEB step is critical for CARs
 as it drives the acid-catalyzed deprotection reaction. A typical PEB is performed at 90-130°C
 for 60-90 seconds.
- 6. Development:
- Developer: Aqueous solution of **Ethyltrimethylammonium** Hydroxide (ETMAH).
- Concentration:
 - For EUV lithography with CARs, a concentration of 0.20N is recommended to improve the stochastic defect margin.[5][6]



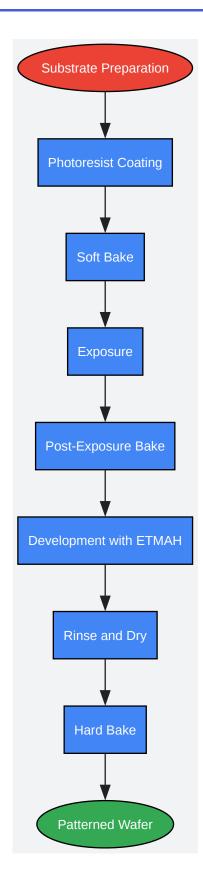
- For other applications, a concentration similar to the standard TMAH developer (0.26N) can be used as a starting point.
- Method: Puddle development is a common technique. Dispense the ETMAH developer onto the wafer surface and allow it to sit for a specified time (typically 30-60 seconds).
- Temperature: Maintain the developer and wafer at a constant, controlled temperature (e.g., 23°C).
- 7. Rinse and Dry:
- Rinse the wafer thoroughly with deionized (DI) water to stop the development process and remove residual developer.
- Dry the wafer using a stream of nitrogen gas.
- 8. Hard Bake (Post-Development Bake):
- Bake the wafer on a hotplate at a higher temperature (e.g., 110-130°C) for 60-90 seconds to improve the mechanical and chemical stability of the patterned resist.

Visualizations Dissolution Mechanism of Chemically Amplified Resist (CAR)









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